molecular formula C20H20FN3O4 B11380240 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide

Cat. No.: B11380240
M. Wt: 385.4 g/mol
InChI Key: NDGURFGGRXLKSE-UHFFFAOYSA-N
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Description

The compound N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide is a heterocyclic amide featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-ethoxyphenyl group at position 4 and a butanamide chain at position 3. The butanamide moiety is further substituted with a 2-fluorophenoxy group. This structure combines aromatic, electron-withdrawing (fluorine), and electron-donating (ethoxy) substituents, which influence its physicochemical and biological properties.

Properties

Molecular Formula

C20H20FN3O4

Molecular Weight

385.4 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide

InChI

InChI=1S/C20H20FN3O4/c1-3-16(27-17-8-6-5-7-15(17)21)20(25)22-19-18(23-28-24-19)13-9-11-14(12-10-13)26-4-2/h5-12,16H,3-4H2,1-2H3,(H,22,24,25)

InChI Key

NDGURFGGRXLKSE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)OCC)OC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the ethoxyphenyl group:

    Introduction of the fluorophenoxy group: The fluorophenoxy group is then attached to the butanamide backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities such as antimicrobial and antifungal properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variation in Amide Chain Length

The substitution of the amide chain length significantly impacts molecular weight, solubility, and bioactivity. For example:

  • N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide (C₁₈H₁₆FN₃O₄, MW: 357.34) features a shorter acetamide chain compared to the target butanamide derivative.
  • The target compound’s butanamide chain introduces greater conformational flexibility, which could enhance binding to hydrophobic pockets in biological targets.
Table 1: Amide Chain Comparison
Compound Amide Chain Molecular Formula Molecular Weight Key Substituents
Target compound Butanamide C₂₀H₂₀FN₃O₄ ~397.39 2-fluorophenoxy
Acetamide analog Acetamide C₁₈H₁₆FN₃O₄ 357.34 4-fluorophenoxy

Positional Isomerism of Fluorophenoxy Substituents

The position of fluorine on the phenoxy group alters electronic and steric properties:

  • 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide () has a fluorine at the para-position of the phenoxy group, while the target compound has ortho-substitution.

Substituent Effects on Aromatic Rings

The nature of substituents on the phenyl rings influences electronic distribution and bioactivity:

  • BH52843 (2-(4-chlorophenyl)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide, C₁₈H₁₆ClN₃O₃): The electron-withdrawing chlorine substituent may enhance electrophilic interactions but reduce solubility .
Table 2: Substituent Effects
Compound Substituent (R) Electronic Effect Molecular Weight
BH52843 4-Cl Withdrawing 357.79
BH52844 4-OCH₃ Donating 353.37

Core Heterocycle Modifications

While the target compound features a 1,2,5-oxadiazole core, other heterocycles like 1,2,4-triazoles () exhibit distinct tautomeric behaviors and hydrogen-bonding capabilities. For example, 1,2,4-triazole-3-thiones exist in thione-thiol tautomeric equilibria, which influence their reactivity and biological interactions .

Biological Activity

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N3O3, with a molecular weight of 342.37 g/mol. The compound features an oxadiazole ring which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-70.65
Similar Oxadiazole DerivativeA5490.12
Doxorubicin (Reference)MCF-70.79 - 5.51

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency. The compound's structural modifications significantly influence its biological activity.

The mechanism through which this compound exerts its anticancer effects may involve the disruption of DNA replication processes and induction of apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can arrest the cell cycle at the G0-G1 phase, preventing further proliferation .

Case Studies

Several case studies have been conducted to explore the efficacy of oxadiazole derivatives in cancer treatment:

  • Case Study: MCF-7 Cell Line
    • Objective : Evaluate cytotoxicity of various oxadiazole derivatives.
    • Findings : The study found that derivatives with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .
  • Case Study: A549 and SK-MEL-2 Cell Lines
    • Objective : Assess selective cytotoxicity against different cancer types.
    • Findings : Certain derivatives showed selective inhibition against SK-MEL-2 cells with IC50 values as low as 0.12 µM, indicating potential for targeted therapy .

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